molecular formula C20H22N2O2 B11145528 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

Cat. No.: B11145528
M. Wt: 322.4 g/mol
InChI Key: BZPDGIGHASFWBB-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxyindole and 3-phenylpropanoic acid.

    Formation of Intermediate: The 5-methoxyindole is reacted with an appropriate alkylating agent to introduce the ethyl group at the 2-position.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-phenylpropanoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the amide moiety can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in the body.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.

    Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.

    Tryptophan: An essential amino acid and precursor to serotonin and melatonin.

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is unique due to its specific structural features, such as the combination of the methoxyindole and phenylpropanamide moieties. This unique structure may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H22N2O2/c1-24-18-8-9-19-17(15-18)11-13-22(19)14-12-21-20(23)10-7-16-5-3-2-4-6-16/h2-6,8-9,11,13,15H,7,10,12,14H2,1H3,(H,21,23)

InChI Key

BZPDGIGHASFWBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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